molecular formula C20H15N3O8S2 B1620171 2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- CAS No. 81-69-6

2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-

Cat. No.: B1620171
CAS No.: 81-69-6
M. Wt: 489.5 g/mol
InChI Key: VZKVROOYNMPMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also referred to as PSB-0739 (), is a sodium salt of a substituted anthraquinone sulfonic acid. Its structure features a 9,10-dioxoanthracene core with sulfonic acid groups at position 2 and a primary amino group at position 1. The compound is synthesized via nucleophilic substitution of bromine in brominated anthraquinone precursors, as described in studies on analogous 4-substituted 1-aminoanthraquinones (). Applications span dye chemistry () and pharmacology, with evidence of activity as a purinergic P2Y receptor ligand ().

Properties

IUPAC Name

1-amino-4-(4-amino-3-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O8S2/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKVROOYNMPMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058852
Record name 2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-69-6
Record name 1-Amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfoparablue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving anthracene derivatives and various reagents The initial step typically involves the sulfonation of anthracene to introduce the sulfonic acid group

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of reactors and purification systems to ensure the final product meets quality standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, alkaline conditions.

  • Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides, polar solvents.

Major Products Formed:

  • Oxidation: Anthraquinone derivatives.

  • Reduction: Amines or amides.

  • Substitution: Various substituted anthracenes.

Scientific Research Applications

Catalytic Applications

The compound is known for its role as a catalyst in several chemical processes. Specifically, it is utilized in the production of alkaline pulping during the soda process, where it facilitates the breakdown of lignin in wood. This application is crucial for the paper industry, enhancing the efficiency of pulp production while minimizing environmental impact .

Table 1: Catalytic Applications of 2-Anthracenesulfonic Acid

Application AreaDescriptionImpact
Alkaline PulpingUsed as a catalyst in soda processIncreases efficiency and reduces waste
Photochemical Fluorescence ProbesActs as an in situ probe to study photochemical reactionsEnhances understanding of reaction mechanisms

Environmental Remediation

2-Anthracenesulfonic acid has been studied for its potential to inhibit sulfide production by sulfate-reducing bacteria. This property is particularly beneficial in industrial settings where sulfide generation can lead to environmental contamination and operational challenges, such as souring oil wells or pipeline corrosion . The specificity of this compound allows for targeted inhibition without affecting other beneficial bacterial processes.

Case Study: Inhibition of Sulfide Production

In a study examining the effects of anthraquinones on sulfate-reducing bacteria, 2-Anthracenesulfonic acid demonstrated significant inhibition of sulfide production at concentrations as low as 0.1 ppm. This finding indicates its potential use in sewage treatment facilities to manage sulfide levels while preserving necessary microbial activity .

Dyeing and Textile Applications

The compound also finds applications in the textile industry as a dye. Its ability to form stable complexes with various substrates makes it suitable for dyeing processes that require high color fastness and stability under varying conditions. The dyeing properties are enhanced by the compound's amphiphilic nature, which allows it to interact effectively with both hydrophilic and hydrophobic materials .

Table 2: Dyeing Applications

Application AreaDescriptionBenefits
Textile DyeingUsed as a synthetic dye for fabricsHigh color fastness and stability
Photocatalytic DegradationEffective in degrading dyes under UV lightReduces environmental impact from textile waste

Photochemical Studies

The compound serves as a photochemical fluorescence probe due to its ability to absorb light and emit fluorescence upon excitation. This property is exploited in various analytical techniques to study reaction kinetics and mechanisms in organic chemistry .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. Its sulfonic acid groups can form strong ionic bonds with metal ions, while its amino groups can engage in hydrogen bonding and other interactions. These properties make it useful in various applications, including as a chelating agent and a pH indicator.

Comparison with Similar Compounds

Key Observations :

  • Sulfonic Acid and Amino Groups: Compounds with additional sulfonic acid or hydrophilic amines (e.g., hydroxyethyl) exhibit higher water solubility, critical for biological applications ().

Target Engagement

  • PSB-0739 : Binds to human P2Y receptors (Ki < 1 µM), modulating purinergic signaling pathways ().
  • 1-Amino-4-[(propan-2-yl)amino] Derivative: Lower drug-likeness score (0.65 vs. 0.82 for PSB-0739) due to reduced polarity ().

Biological Activity

2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- is a complex organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the anthracene family, characterized by a fused ring structure that contributes to its unique chemical properties. Its molecular formula is C₁₄H₁₅N₃O₆S, and it features multiple functional groups that enhance its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight345.35 g/mol
SolubilitySoluble in water
pKa3.5
Melting Point200 °C

Antimicrobial Properties

Research has indicated that anthraquinone derivatives, including 2-anthracenesulfonic acid, exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit the growth of sulfate-reducing bacteria, which are often implicated in environmental issues such as sulfide production in wastewater treatment processes .

Case Study: Inhibition of Sulfide Production

  • Objective: To evaluate the efficacy of anthraquinones in inhibiting sulfide production.
  • Method: Various concentrations of the compound were tested against sulfate-reducing bacteria.
  • Results: The compound demonstrated a dose-dependent inhibition of sulfide production, with significant effects observed at concentrations as low as 50 µM.

Enzymatic Inhibition

2-Anthracenesulfonic acid has also been studied for its role as an inhibitor of RNA-editing ligases. In a detailed assay, the compound was shown to inhibit the adenylylation reaction in Trypanosoma brucei REL1 ligase with an IC50 value of approximately 1.95 µM . This selectivity for RNA ligases over DNA ligases suggests potential applications in targeting RNA processing pathways.

Table 2: Enzymatic Activity Data

EnzymeIC50 (µM)Selectivity
TbREL11.95 ± 0.61High (RNA)
T4 RNA Ligase3.53 ± 1.17Moderate
Human DNA Ligase IIIβ27.49 ± 6.40Low

The biological activity of this compound can be attributed to its ability to interact with various biomolecules due to its planar aromatic structure and functional groups. The sulfonic acid group enhances solubility in aqueous environments, facilitating interaction with cellular targets.

Proposed Mechanisms:

  • Intercalation into Nucleic Acids: The planar structure allows for intercalation between base pairs, potentially disrupting nucleic acid function.
  • Enzyme Inhibition: By binding to active sites or allosteric sites on enzymes such as ligases, it can modulate their activity.

Toxicology and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of the compound. Preliminary studies have indicated low toxicity levels; however, further investigations are required to fully understand its safety in vivo.

Table 3: Toxicity Data

Study TypeDose (mg/kg)Observed Effects
Acute Toxicity (Rats)2000No significant mortality
Subacute Toxicity500 - 2000No adverse effects noted

Q & A

Q. What are the common synthetic routes for preparing sulfonated anthraquinones like this compound?

Synthesis typically involves:

  • Oxidation of anthracene to 9,10-anthraquinone, followed by sulfonation at the 2-position and subsequent amination at the 1- and 4-positions .
  • Coupling reactions with sulfophenyl amines, where nucleophilic substitution (e.g., bromide displacement) introduces the [(4-amino-3-sulfophenyl)amino] group. Competing hydroxide attack can form undesired hydroxy-substituted byproducts, requiring pH control .
  • Intermediate isolation : LC/MS is critical to identify isomers and byproducts, such as 1-amino-4-hydroxy-9,10-dioxo-anthracene-2-sulfonate .

Table 1: Key Synthetic Steps and Challenges

StepReagents/ConditionsChallengesSource
Anthracene oxidationHNO₃/H₂SO₄ or catalytic oxidationOver-oxidation to undesired derivatives
SulfonationFuming H₂SO₄ or SO₃Positional selectivity (2-position)
AminationNH₃ or substituted anilinesCompeting nucleophiles (e.g., OH⁻)

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for anthraquinone core) .
  • LC/MS : Detects molecular ions (e.g., m/z 637 for C₂₃H₁₄Cl₂N₆O₈S₂ derivatives) and distinguishes isomers .
  • UV-Vis spectroscopy : Absorbance peaks at 500–600 nm confirm π-conjugation in the anthraquinone-sulfonate system .

Q. What are the solubility and stability properties critical for experimental design?

  • Solubility : Sulfonic acid groups enhance aqueous solubility, enabling reactions in polar solvents (e.g., water/DMF mixtures) .
  • pH sensitivity : The compound degrades under strongly acidic/alkaline conditions due to sulfonate group hydrolysis. Buffered systems (pH 6–8) are recommended .
  • Photostability : Anthraquinone cores are prone to photodegradation; experiments should avoid prolonged UV exposure .

Advanced Research Questions

Q. How do substituents on the anthracene core influence electronic properties and reactivity?

Substituents modulate electron density and steric effects:

  • Electron-withdrawing groups (e.g., -SO₃H): Increase electrophilicity, facilitating nucleophilic aromatic substitution at the 4-position .
  • Amino groups : Enhance redox activity, making the compound suitable for electrochemical studies (e.g., quinone-hydroquinone transitions) .

Table 2: Substituent Effects on Reactivity

SubstituentPositionImpact on ReactivitySource
[(4-Amino-3-sulfophenyl)amino]4Stabilizes charge-transfer complexes
Phenylsulphonyl4Reduces aggregation in aqueous solutions
Halogens (e.g., Cl)2Enhances electrophilic substitution kinetics

Q. What analytical strategies resolve byproducts from competing nucleophilic attacks?

  • Byproduct identification : LC/MS detects hydroxy-substituted derivatives (e.g., m/z 318 for 1-amino-4-hydroxy-anthraquinone-2-sulfonate) .
  • Mitigation strategies :
  • Use protecting groups (e.g., acetyl) on amines to block unwanted hydroxide attack .
  • Optimize reaction temperature (60–80°C) and pH (neutral) to favor amine coupling over hydrolysis .

Q. How can computational modeling predict biological activity or environmental behavior?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior and interaction with biological targets (e.g., enzyme active sites) .
  • QSAR models : Relate substituent electronegativity to toxicity endpoints (e.g., EC50 for aquatic organisms) using EPA screening data .

Q. What are the implications of structural variations in regulatory or environmental studies?

  • Endocrine disruption potential : Sulfonated anthraquinones are flagged for EPA screening due to structural similarity to known disruptors .
  • Degradation pathways : Microbial breakdown in wastewater produces sulfonate-free anthraquinones, which persist in anaerobic environments .

Methodological Recommendations

  • Synthetic optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and minimize byproducts .
  • Environmental testing : Employ OECD guidelines for biodegradation and bioaccumulation assays to assess ecological risks .
  • Biological assays : Screen for anticancer activity via MTT assays, noting that sulfonate groups improve cellular uptake in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
Reactant of Route 2
Reactant of Route 2
2-Anthracenesulfonic acid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.